molecular formula C19H17Cl2N3O2S B7732939 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide

Cat. No.: B7732939
M. Wt: 422.3 g/mol
InChI Key: YZCFRMIIRFUKJZ-UHFFFAOYSA-N
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Description

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dichlorobenzyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Dichlorobenzyl Group: The 3,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with 3,4-dichlorobenzyl chloride.

    Attachment of the Methoxyphenyl Group: The final step involves the coupling of the thiazole derivative with 2-methoxyphenylglycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the thiazole ring or the dichlorobenzyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced thiazole derivatives.

Scientific Research Applications

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects.

    Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes, which is crucial for its anticancer activity.

    Modulating Signaling Pathways: It can affect various cellular signaling pathways, leading to altered cell proliferation and apoptosis.

Comparison with Similar Compounds

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-N~2~-(2-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:

    N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide: This compound has a nitrobenzamide group instead of a methoxyphenyl group, which may result in different biological activities.

    N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide: The presence of a diphenylacetamide group can influence the compound’s solubility and reactivity.

    N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide: The substitution pattern on the benzyl group can affect the compound’s chemical and biological properties.

Properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O2S/c1-26-17-5-3-2-4-16(17)22-11-18(25)24-19-23-10-13(27-19)8-12-6-7-14(20)15(21)9-12/h2-7,9-10,22H,8,11H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCFRMIIRFUKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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